molecular formula C27H18O5 B11105810 4,4'-Di-(benzoyloxy)benzophenone

4,4'-Di-(benzoyloxy)benzophenone

Cat. No.: B11105810
M. Wt: 422.4 g/mol
InChI Key: TZXMPPFHQMXJSX-UHFFFAOYSA-N
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Description

4,4’-Di-(benzoyloxy)benzophenone is an organic compound belonging to the class of benzophenones It is characterized by the presence of two benzoyloxy groups attached to a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Di-(benzoyloxy)benzophenone typically involves the esterification of 4,4’-dihydroxybenzophenone with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous dichloromethane or chloroform

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of 4,4’-Di-(benzoyloxy)benzophenone follows similar synthetic routes but on a larger scale. The process involves:

    Raw Materials: 4,4’-dihydroxybenzophenone and benzoyl chloride

    Catalysts: Bases like pyridine or triethylamine

    Purification: Recrystallization from suitable solvents like ethanol or methanol to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

4,4’-Di-(benzoyloxy)benzophenone undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 4,4’-dihydroxybenzophenone and benzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures (50-100°C)

    Reduction: LiAlH4 in anhydrous ether, at room temperature to reflux

    Substitution: Nucleophiles like amines or thiols, in the presence of a base (e.g., NaH) and a suitable solvent (e.g., DMF)

Major Products

    Hydrolysis: 4,4’-dihydroxybenzophenone and benzoic acid

    Reduction: 4,4’-di-(benzoyloxy)benzyl alcohol

    Substitution: Various substituted benzophenone derivatives depending on the nucleophile used

Scientific Research Applications

4,4’-Di-(benzoyloxy)benzophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a UV stabilizer in biological samples and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its anti-inflammatory properties and potential use in drug development.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4,4’-Di-(benzoyloxy)benzophenone involves its interaction with various molecular targets. In biological systems, it can act as a UV stabilizer by absorbing UV radiation and preventing damage to biomolecules. Its anti-inflammatory effects are attributed to the inhibition of specific enzymes and signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dihydroxybenzophenone: A precursor to 4,4’-Di-(benzoyloxy)benzophenone, used as a UV stabilizer.

    Benzophenone: A simpler structure with similar UV-absorbing properties, used in sunscreens and as a photoinitiator.

    4,4’-Difluorobenzophenone: Used in the production of high-performance polymers like PEEK.

Uniqueness

4,4’-Di-(benzoyloxy)benzophenone is unique due to its dual benzoyloxy groups, which enhance its reactivity and stability. This makes it particularly useful in applications requiring robust chemical properties, such as in the production of advanced materials and in biological research.

Properties

Molecular Formula

C27H18O5

Molecular Weight

422.4 g/mol

IUPAC Name

[4-(4-benzoyloxybenzoyl)phenyl] benzoate

InChI

InChI=1S/C27H18O5/c28-25(19-11-15-23(16-12-19)31-26(29)21-7-3-1-4-8-21)20-13-17-24(18-14-20)32-27(30)22-9-5-2-6-10-22/h1-18H

InChI Key

TZXMPPFHQMXJSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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